Fmoc-2-Iodo-D-fenilalanina

Descripción general

Descripción

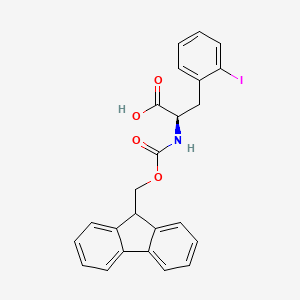

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de Hidrogeles

Investigaciones han demostrado que los Fmoc-dipéptidos, incluyendo aquellos que contienen derivados de fenilalanina, pueden formar hidrogeles . Estos hidrogeles tienen aplicaciones potenciales en ingeniería de tejidos y sistemas de liberación de fármacos debido a su biocompatibilidad y capacidad para encapsular agentes terapéuticos o células dentro de su matriz.

Mecanismo De Acción

Target of Action

The primary targets of Fmoc-2-Iodo-D-Phenylalanine are bacteria, specifically Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound has been found to have antimicrobial properties .

Mode of Action

Fmoc-2-Iodo-D-Phenylalanine interacts with its bacterial targets by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and survival. By reducing glutathione levels and triggering oxidative and osmotic stress, it disrupts the normal functioning of the bacteria .

Result of Action

The result of Fmoc-2-Iodo-D-Phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It has been found to inhibit bacterial growth and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-2-Iodo-D-Phenylalanine can be influenced by environmental factors. For instance, the compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This suggests that the compound’s antibacterial activity could be influenced by factors that affect surfactant properties, such as pH and ionic strength.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a complex organic compound with significant implications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, and a propanoic acid backbone that enhances its biological activity. The unique structure allows for diverse modifications, contributing to its potential applications in drug design and therapeutic development.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- Fluorenylmethoxycarbonyl group (Fmoc) : A widely used protecting group in the synthesis of peptides.

- Iodophenyl moiety : Imparts unique electronic properties that can enhance biological interactions.

While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity is largely dependent on the final peptide's structure and target interactions. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:

- Antimicrobial properties

- Inhibition of enzyme activities

- Modulation of receptor interactions

Biological Activity Assessment

Biological activity is typically evaluated through bioassays that measure the efficacy of synthesized peptides against various biological targets. The following table summarizes some biological activities associated with similar compounds:

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that derivatives of fluorene, including those similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, exhibited inhibition against cyclooxygenase enzymes, which are critical in inflammatory pathways. This suggests potential applications in anti-inflammatory drug development .

- Antimicrobial Activity : Research has indicated that compounds containing the iodophenyl group can display significant antimicrobial properties. For example, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .

- Peptide Synthesis Applications : The Fmoc group allows for efficient synthesis of peptides with high purity and yield. Studies have highlighted the effectiveness of Fmoc-protected amino acids in producing biologically active peptides that modulate physiological responses .

Safety and Toxicity

While specific toxicity data for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is limited, general safety guidelines for Fmoc-protected amino acids suggest potential skin and eye irritation upon exposure. It is essential to consult safety data sheets (SDS) during handling .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZEDXFIXGNK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718511 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-65-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.